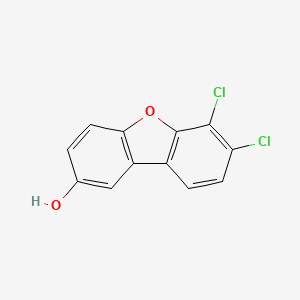
8-Hydroxy-3,4-dichlorodibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3,4-dichlorodibenzofuran is a member of dibenzofurans.
Aplicaciones Científicas De Investigación
Environmental Toxicology
8-Hydroxy-3,4-dichlorodibenzofuran has been studied for its interactions with biological systems, particularly regarding its role as an endocrine disruptor. Research indicates that it binds effectively to xenobiotic receptors such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR), which are crucial for the metabolism of various environmental toxins .
Case Study: Molecular Interaction Analysis
- A study assessed the binding affinities of 100 dioxins and related compounds with PXR and CAR. It was found that this compound exhibited significant molecular interactions, indicating its potential impact on metabolic processes in organisms exposed to environmental pollutants .
Biodegradation Studies
The compound has been utilized in biodegradation studies to understand how microorganisms can metabolize persistent organic pollutants. White-rot fungi have shown the ability to degrade chlorinated dibenzofurans, including this compound, through enzymatic processes that involve hydroxylation reactions.
Case Study: Fungal Metabolism
- Research demonstrated that specific fungi could metabolize chlorinated dibenzofurans into less harmful compounds. This process is vital for bioremediation strategies aimed at cleaning contaminated environments .
Toxicological Assessments
Toxicological studies focus on understanding the health risks associated with exposure to this compound. These assessments often involve determining the compound's acute toxicity, chronic effects, and potential carcinogenicity.
Data Table: Toxicity Profile of this compound
| Study Type | Findings | Reference |
|---|---|---|
| Acute Toxicity | High toxicity observed in laboratory animals | |
| Chronic Effects | Potential endocrine disruption noted | |
| Carcinogenicity | Limited evidence; requires further research |
Regulatory Implications
Given its toxicological profile and environmental persistence, this compound is subject to regulatory scrutiny. Various countries have established guidelines for monitoring and controlling its use in industrial applications and consumer products.
Propiedades
Número CAS |
112699-85-1 |
|---|---|
Fórmula molecular |
C12H6Cl2O2 |
Peso molecular |
253.08 g/mol |
Nombre IUPAC |
6,7-dichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H6Cl2O2/c13-9-3-2-7-8-5-6(15)1-4-10(8)16-12(7)11(9)14/h1-5,15H |
Clave InChI |
QEQWUOYIDHZUEL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC2=C(C=C1O)C3=C(O2)C(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















